molecular formula C21H26N2O5S B2601062 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide CAS No. 941905-00-6

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2601062
CAS No.: 941905-00-6
M. Wt: 418.51
InChI Key: XFEQKGAOYYLEQG-UHFFFAOYSA-N
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Description

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features This compound contains a piperidine ring substituted with a methoxybenzenesulfonyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a methoxybenzenesulfonyl group. The acetamide group is introduced in a subsequent step. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug development.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-3-(propan-2-yl)urea: This compound shares a similar piperidine ring structure but has different substituents.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds have a similar methoxyphenyl group but differ in their overall structure and functional groups.

Uniqueness

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-27-18-8-6-16(7-9-18)22-21(24)15-17-5-3-4-14-23(17)29(25,26)20-12-10-19(28-2)11-13-20/h6-13,17H,3-5,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQKGAOYYLEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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